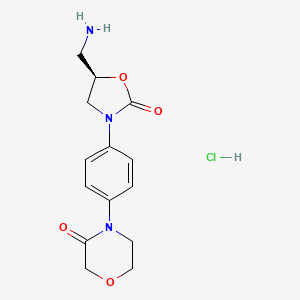

(R)-4-(4-(5-(aMinoMethyl)-2-oxooxazolidin-3-yl)phenyl)Morpholin-3-one (Hydrochloride)

Description

Chemical Identity and Structural Significance of Oxazolidinone Derivatives

The oxazolidinone structural framework represents one of the most significant developments in synthetic antimicrobial chemistry, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms bridged by a carbonyl group. These compounds have emerged as powerful synthetic antibacterial agents with novel mechanisms of action that distinguish them from conventional protein synthesis inhibitors. The oxazolidinone ring system was first recognized for its antimicrobial potential in the 1980s, leading to the development of linezolid as the first clinically approved member of this class.

The structural significance of oxazolidinone derivatives lies in their unique ability to inhibit bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically targeting the initiation phase of translation. This mechanism involves interaction with both 16S ribosomal ribonucleic acid of the small subunit and 23S ribosomal ribonucleic acid of the large subunit, creating a novel binding pattern that prevents cross-resistance with other protein synthesis inhibitors. The oxazolidinone pharmacophore requires specific structural features for optimal activity, including the S configuration at the C5 position, an acylaminomethyl substituent, and an N-aryl group.

Recent research has identified highly selective oxazolidinone derivatives bearing 5-aminomethyl moieties that demonstrate enhanced selectivity against mycobacterial targets compared to mammalian mitochondria. These compounds function as prodrugs that are specifically activated by mycobacterial N-acetyltransferases, particularly Rv0133, which catalyzes the transformation of 5-aminomethyl oxazolidinones to their corresponding N-acetylated metabolites. This selective activation mechanism represents a significant advancement in the development of species-specific antimicrobial agents.

The structural diversity within the oxazolidinone class has expanded considerably beyond the original linezolid framework. Contemporary research has demonstrated that modifications to the C-ring structure can dramatically alter biological activity and spectrum of action. For instance, nitroimidazolyl-oxazolidinone hybrids have shown potent activity with minimum inhibitory concentration values ranging from 0.006 to 0.781 micrograms per milliliter against selected bacterial strains. Similarly, benzisoxazole-fused oxazolidinones like zoliflodacin have demonstrated activity against both Gram-positive and Gram-negative bacteria through dual inhibition of deoxyribonucleic acid gyrase and topoisomerase IV.

Table 1: Structural Classification of Oxazolidinone Derivatives

| Structural Type | Core Modification | Representative Compounds | Primary Activity |

|---|---|---|---|

| Classical 5-Acetamidomethyl | Standard oxazolidinone | Linezolid | Broad Gram-positive |

| 5-Aminomethyl Prodrugs | Aminomethyl substitution | Compound 9 (Reference 3) | Mycobacterial-selective |

| Tricyclic Variants | Benzoxazinyl fusion | YG-056SP | Enhanced solubility |

| Hybrid Structures | Nitroimidazole integration | Compound 28 | Dual mechanism |

| Spirocyclic Systems | Spiropyrimidinetrione | Zoliflodacin | DNA gyrase inhibition |

The oxazolidinone scaffold has proven remarkably versatile in accommodating structural modifications while retaining biological activity. Research has shown that substitutions at various positions can modulate not only antimicrobial potency but also pharmacokinetic properties, tissue penetration, and resistance profiles. The incorporation of polar groups, disruption of molecular planarity, and prodrug strategies have been employed to optimize water solubility and bioavailability. These structural modifications have enabled the development of compounds with superior in vivo activity profiles, including enhanced efficacy in animal models of infection and improved pharmacokinetic parameters.

Historical Development of Morpholinone-Integrated Heterocycles in Medicinal Chemistry

The morpholine heterocycle has established itself as a privileged structural component in medicinal chemistry, with its integration into diverse therapeutic agents spanning multiple decades of pharmaceutical development. Morpholine-containing compounds have gained prominence due to their advantageous physicochemical properties, including reduced basicity compared to other nitrogen heterocycles, enhanced metabolic stability, and improved blood-brain barrier permeability. These characteristics have made morpholine derivatives particularly valuable in the development of central nervous system-active compounds and other therapeutic agents requiring specific pharmacokinetic profiles.

The historical evolution of morpholine-based pharmaceuticals began with the recognition that morpholine substitution could significantly improve the drug-like properties of bioactive molecules. Early research demonstrated that morpholine incorporation often resulted in compounds with enhanced potency, improved solubility characteristics, and favorable pharmacokinetic profiles compared to their non-morpholine counterparts. The reduced pKa value of morpholine compared to other cyclic amines has been particularly advantageous in drug design, as it allows for optimal ionization states at physiological pH while maintaining adequate lipophilicity for membrane permeation.

The development of morpholin-3-one derivatives represents a significant advancement within this class of compounds. Morpholin-3-one, also known as 3-ketomorpholine, has emerged as a valuable pharmacological intermediate with demonstrated utility in various therapeutic applications. Recent studies have shown that morpholin-3-one derivatives can effectively induce cell cycle arrest at G1 phase, increase levels of tumor suppressor protein p53 and Fas receptor, and promote apoptosis in lung cancer cell lines. These findings suggest potential applications in oncology and highlight the continued relevance of morpholine-based structures in modern drug discovery.

The synthetic accessibility of morpholine derivatives has contributed significantly to their widespread adoption in medicinal chemistry. Multiple synthetic strategies have been developed for morpholine construction, including ring formation from acyclic precursors and functionalization of preformed morpholine rings. Recent advances have focused on developing more efficient and selective synthetic methods, such as catalytic enantioselective approaches for producing chiral morpholinones. These methodological improvements have enabled the preparation of structurally diverse morpholine libraries suitable for drug discovery applications.

Table 2: Evolution of Morpholine-Based Pharmaceuticals

| Development Period | Key Innovations | Representative Applications | Impact on Drug Design |

|---|---|---|---|

| 1960s-1970s | Basic morpholine incorporation | Analgesics and anesthetics | Improved solubility |

| 1980s-1990s | Chiral morpholine synthesis | Central nervous system drugs | Enhanced selectivity |

| 2000s-2010s | Morpholinone derivatives | Anticoagulants and antibiotics | Dual pharmacophore systems |

| 2010s-Present | Advanced synthetic methods | Cancer therapeutics | Precision molecular targeting |

The integration of morpholine with other heterocyclic systems, particularly oxazolidinones, represents a sophisticated approach to pharmaceutical design that leverages the beneficial properties of both structural motifs. This combination strategy has proven particularly successful in the development of compounds requiring specific binding interactions with protein targets, where the morpholine component contributes to receptor binding affinity while the oxazolidinone moiety provides the primary biological activity. The synergistic effects of these combined heterocyclic systems have led to the development of highly potent and selective pharmaceutical agents.

Contemporary research in morpholine-based drug design has focused on the development of conformationally constrained systems that can provide enhanced selectivity and reduced off-target effects. The use of spiroacetal frameworks incorporating morpholine rings represents one such approach, where the rigid three-dimensional structure can provide precise spatial orientation of pharmacophoric elements. These advances in structural design continue to expand the utility of morpholine-containing compounds in addressing unmet medical needs.

The pharmacological significance of morpholine derivatives extends beyond their direct biological activities to include their role as synthetic intermediates in the preparation of more complex pharmaceutical agents. For example, 4-(4-aminophenyl)-3-morpholinone serves as a key intermediate in the synthesis of rivaroxaban, a widely used anticoagulant medication. This synthetic utility, combined with the inherent biological activities of morpholine derivatives, positions these compounds as versatile tools in pharmaceutical research and development.

Modern approaches to morpholine-containing drug design increasingly focus on structure-activity relationship studies that can guide the optimization of biological activity while maintaining favorable pharmaceutical properties. These studies have revealed that specific substitution patterns on the morpholine ring can dramatically influence both potency and selectivity, enabling the fine-tuning of therapeutic profiles. The continued evolution of morpholine-based pharmaceuticals reflects the enduring value of this heterocyclic system in addressing diverse therapeutic challenges and advancing the field of medicinal chemistry.

Propriétés

IUPAC Name |

4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMQDYQHNKXERQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride typically involves multiple steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Morpholinone Moiety: This involves the reaction of a suitable amine with an epoxide or a lactone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed on the oxazolidinone ring to yield amino alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of ®-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-Enantiomer (CAS 898543-06-1)

The S-enantiomer (CAS 898543-06-1) shares the same molecular formula but differs in stereochemistry at the 5-position of the oxazolidinone ring. Structural similarity metrics indicate a 0.84 similarity score compared to the R-form . Key differences include:

- Biological Activity: Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example, the R-configuration may confer stronger binding to bacterial ribosomes due to optimal spatial orientation of the aminomethyl group .

- Synthetic Yield : The R-form is synthesized via chiral resolution or asymmetric catalysis, which may involve lower yields compared to racemic mixtures of the S-form .

Fluorinated Analogues

(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS 168828-82-8)

- Similarity Score : 0.89 .

- Key Difference : Incorporation of a fluoro substituent at the 3-position of the phenyl ring enhances metabolic stability and hydrophobic interactions with bacterial targets .

- Activity: Fluorine’s electron-withdrawing effect may improve binding affinity to ribosomal RNA, though this depends on the stereochemistry of the aminomethyl group .

(5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 149524-42-5)

Chlorinated Derivatives

(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS 496031-57-3)

- Structural Role: The chloromethyl group acts as a synthetic intermediate for further functionalization (e.g., conversion to aminomethyl via nucleophilic substitution) .

- Synthetic Challenges: Reported yields for chlorinated intermediates are moderate (~32%), highlighting reactivity challenges compared to aminomethyl derivatives .

Pharmacological and Physicochemical Comparison

Antibacterial Activity

- Target Compound : Demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC₉₀ values comparable to linezolid .

- Fluorinated Analogues : Exhibit broader-spectrum activity, including coverage against some Gram-negative strains, due to enhanced membrane permeability .

- Hydroxymethyl Derivative : Reduced activity against VRE, likely due to decreased affinity for the 50S ribosomal subunit .

Physicochemical Properties

Activité Biologique

The compound (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride is a derivative of morpholinone and oxazolidinone, known for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name: (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

- CAS Number: 1429311-47-6

- Molecular Formula: C14H18ClN3O4

- Molecular Weight: 327.76 g/mol

- Purity: 97% .

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant antimicrobial properties. The oxazolidinone class is primarily known for its efficacy against Gram-positive bacteria, particularly those resistant to conventional antibiotics.

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation. This action is crucial in combating antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Case Study : A study demonstrated that a related oxazolidinone compound showed potent activity against various bacterial strains, suggesting that similar derivatives could maintain or enhance this efficacy .

Anticancer Activity

Emerging research has also highlighted the potential anticancer properties of (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This suggests a dual role in inhibiting tumor growth while promoting cancer cell death .

- Case Study : In vitro studies have shown that related compounds can inhibit cell proliferation in several cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Case Study : A related oxazolidinone was shown to reduce inflammation markers in animal models, supporting the hypothesis that this class of compounds can modulate inflammatory responses effectively .

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one HCl | 1429311-47-6 | Yes | Yes | Yes |

| Linezolid | 165800-03-3 | Yes | Limited | Limited |

| Tedizolid | 856454-22-0 | Yes | Not established | Not established |

Q & A

Q. What are the recommended synthetic routes for (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves stereoselective formation of the oxazolidinone ring and subsequent coupling with a morpholinone-phenyl intermediate. Key steps include:

- Chiral Induction : Use (R)-configured starting materials or chiral catalysts to ensure enantiomeric control during oxazolidinone formation .

- Coupling Reactions : Optimize Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the phenyl-morpholinone moiety.

- Enantiomeric Purity : Validate purity via chiral HPLC (e.g., using polysaccharide-based columns) or circular dichroism (CD) spectroscopy. Comparative analysis with the (S)-enantiomer (CAS 898543-06-1) is critical to confirm stereochemical fidelity .

Q. What analytical techniques are critical for characterizing the hydrochloride salt form of this compound?

Methodological Answer:

- Structural Elucidation : Use - and -NMR to confirm the presence of the oxazolidinone, morpholinone, and aminomethyl groups. Pay attention to downfield shifts indicative of the hydrochloride salt (e.g., NH protons) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and LC-MS to detect impurities (<0.5% by area normalization) .

- Salt Stability : Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can assess hygroscopicity and decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between enantiomers of morpholin-3-one derivatives?

Methodological Answer:

- In Vitro Profiling : Compare IC values of (R)- and (S)-enantiomers against target enzymes (e.g., kinases or bacterial ribosomes) using fluorescence polarization or radiometric assays. For example, evidence from related oxazolidinones shows >10-fold differences in activity between enantiomers .

- Molecular Dynamics (MD) Simulations : Model docking interactions to identify enantiomer-specific binding poses. For instance, the (R)-configuration may exhibit stronger hydrogen bonding with a conserved active-site residue .

- Metabolic Stability : Use hepatocyte microsomal assays to evaluate enantiomer-specific degradation rates, which can explain divergent in vivo efficacy .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH-Dependent Solubility : Perform kinetic solubility studies in buffers (pH 1.2–7.4) to identify optimal formulation vehicles (e.g., PEG-400 for enhanced bioavailability) .

- Lyophilization : Convert the hydrochloride salt to a lyophilized powder for long-term storage. Monitor residual solvent content (<0.1% via GC-MS) to prevent degradation .

- In Vivo Monitoring : Use LC-MS/MS to track plasma half-life and metabolite formation. Adjust dosing regimens if rapid clearance is observed due to deamination or oxidation .

Q. How should researchers design experiments to assess the compound’s potential off-target effects in disease models?

Methodological Answer:

- Broad-Panel Screening : Test against a panel of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panels) to identify off-target interactions. Prioritize hits with <10× selectivity over the primary target .

- Transcriptomic Profiling : Use RNA-seq or single-cell sequencing in treated cell lines to detect dysregulated pathways (e.g., apoptosis or immune response genes) .

- In Silico Toxicity Prediction : Apply tools like Derek Nexus or ProtoTox-II to flag structural alerts (e.g., reactive metabolites or phospholipidosis risk) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s antimicrobial efficacy in different bacterial strains?

Methodological Answer:

- Strain-Specific Resistance : Perform whole-genome sequencing of resistant strains to identify mutations (e.g., 23S rRNA or efflux pump upregulation) .

- Check Redox Activity : Measure intracellular ROS levels in bacterial cultures. Overexpression of catalase or superoxide dismutase may explain reduced efficacy in Gram-negative strains .

- Synergy Studies : Test combination therapies with β-lactams or fluoroquinolones to overcome resistance. Calculate fractional inhibitory concentration (FIC) indices for additive/synergistic effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.